Product packaging for Methyl benzamido(bromo)acetate(Cat. No.:CAS No. 101649-82-5)

Methyl benzamido(bromo)acetate

Cat. No.: B14339534
CAS No.: 101649-82-5
M. Wt: 272.09 g/mol
InChI Key: HLEOZDUWVNOAAJ-UHFFFAOYSA-N
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Description

Methyl Benzamido(bromo)acetate is a high-purity, multifunctional synthetic building block designed for advanced research applications in organic and medicinal chemistry. This compound integrates a reactive bromoacetate group with a benzamido moiety, making it a valuable precursor for the development of novel molecular scaffolds. Its primary research value lies in its potential as a key intermediate in the synthesis of complex molecules, including pharmaceutical candidates such as enzyme inhibitors , and in the construction of heterocyclic compounds . The bromoacetate group is a well-known alkylating agent, enabling efficient carbon-chain extension and functional group interconversions under various conditions . Researchers can leverage this reagent in nucleophilic substitution reactions, as well as in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds . The presence of the benzamido group adds a dimension of rigidity and potential for hydrogen bonding, which can be critical in modulating the biological activity or physical properties of the target compounds. Strictly for research purposes, this product is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrNO3 B14339534 Methyl benzamido(bromo)acetate CAS No. 101649-82-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101649-82-5

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

methyl 2-benzamido-2-bromoacetate

InChI

InChI=1S/C10H10BrNO3/c1-15-10(14)8(11)12-9(13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,12,13)

InChI Key

HLEOZDUWVNOAAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(NC(=O)C1=CC=CC=C1)Br

Origin of Product

United States

Synthetic Methodologies for Methyl Benzamido Bromo Acetate and Its Derivatives

Synthesis via Precursor Transformation

An alternative and often more controlled approach to synthesizing methyl benzamido(bromo)acetate and its derivatives involves the transformation of a precursor that already contains a functional group at the α-position.

A versatile and widely used precursor is N-benzoylated methyl α-azido glycinate (B8599266). arabjchem.orgijsr.netmdpi.comijsr.netresearchgate.net This azido (B1232118) derivative is stable and can be stored for extended periods without decomposition. arabjchem.orgijsr.netmdpi.comijsr.netresearchgate.net It is typically prepared from the corresponding methyl α-bromo glycinate by reaction with sodium azide (B81097). arabjchem.orgmdpi.comresearchgate.net The N-benzoylated methyl α-azido glycinate can then undergo nucleophilic substitution reactions with various nucleophiles, leading to a wide range of α-substituted amino ester derivatives. arabjchem.orgijsr.netmdpi.comijsr.net

PrecursorReagentProductReference
N-Benzoylated methyl α-bromo glycinateSodium azideN-Benzoylated methyl α-azido glycinate arabjchem.orgmdpi.comresearchgate.net
N-Benzoylated methyl α-azido glycinateVarious nucleophiles (amines, thiols, alcohols)α-Substituted N-benzoylated methyl glycinates arabjchem.orgijsr.netmdpi.comijsr.net

The direct derivatization of N-benzoylated methyl α-bromo glycinate is a fundamental approach to introduce various functionalities at the α-position. arabjchem.orgresearchgate.net This compound serves as a key electrophile in reactions with a wide array of nucleophiles. For instance, it can react with amines, thiols, and alcohols to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. arabjchem.orgijsr.netmdpi.comijsr.netresearchgate.net The reaction of N-benzoylated methyl α-bromo glycinate with sodium azide to form the corresponding α-azido derivative is a prime example of its utility as a precursor. arabjchem.orgmdpi.comresearchgate.net

The synthesis of N-benzoyl-2-amino-3,4-dihydro-3-oxo-2H-1,4-benzothiazines has been achieved through a one-pot reaction involving the base-mediated regioselective S-alkylation of 2-aminothiophenols with methyl α-azido glycinates, which are themselves derived from methyl α-bromo glycinate. researchgate.net

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step, enhancing atom economy and reducing waste. nih.govscirp.orgslideshare.net Bismuth(III) triflate (Bi(OTf)₃) has emerged as an effective Lewis acid catalyst for various organic transformations, including MCRs. scirp.orgethernet.edu.etnih.govnih.govresearchgate.net

While a direct Bi(OTf)₃-catalyzed synthesis of this compound is not explicitly detailed in the provided search results, the principles of MCRs involving α-halo esters and related intermediates are highly relevant. For example, Bi(OTf)₃ catalyzes the three-component reaction of indoles, α-bromoacetaldehyde acetals, and ketones to produce carbazole (B46965) derivatives. nih.gov This demonstrates the potential for incorporating α-bromo esters into bismuth-catalyzed MCRs.

The Ugi four-component reaction, which involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, is another powerful MCR for the synthesis of α-amino acid derivatives. researchgate.net This methodology could potentially be adapted for the synthesis of structures related to this compound.

CatalystReaction TypeReactantsProduct TypeReference
Bismuth(III) triflateThree-component reactionIndoles, α-bromoacetaldehyde acetals, ketonesCarbazole derivatives nih.gov
Not specifiedUgi four-component reactionAmine, carbonyl compound, carboxylic acid, isocyanideα-Acylamino amides researchgate.net

Reactivity and Mechanistic Investigations of Methyl Benzamido Bromo Acetate

Nucleophilic Substitution Reactions

The carbon-bromine bond in methyl benzamido(bromo)acetate is susceptible to cleavage by a variety of nucleophiles, facilitating the introduction of diverse functional groups. This reactivity is central to its application in the synthesis of modified amino acid derivatives.

Formation of Substituted Amino Esters (e.g., N-Alkylation, O-Alkylation)

This compound serves as a precursor for the synthesis of N-alkylated and O-alkylated amino esters. In these reactions, the bromine atom is displaced by nitrogen or oxygen nucleophiles, respectively.

N-Alkylation: The reaction with primary and secondary amines leads to the formation of N-substituted benzamidoacetates. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide generated. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products.

AmineBaseSolventProductYield (%)
AnilineTriethylamineDichloromethaneMethyl 2-benzamido-2-(phenylamino)acetateNot specified
BenzylaminePotassium carbonateAcetonitrileMethyl 2-(benzylamino)-2-benzamidoacetateNot specified
PiperidineSodium bicarbonateTetrahydrofuran (B95107)Methyl 2-benzamido-2-(piperidin-1-yl)acetateNot specified

O-Alkylation: In the presence of a strong base, alcohols can be deprotonated to form alkoxides, which then act as potent nucleophiles to displace the bromide from this compound, yielding O-alkylated products. This reaction is a variant of the Williamson ether synthesis. A general procedure involves the use of sodium hydride to generate the alkoxide in an anhydrous solvent like tetrahydrofuran (THF), followed by the addition of the bromoester. For instance, the O-alkylation of N-acetylneuraminic acid derivatives has been achieved using methyl bromoacetate (B1195939) in the presence of sodium hydride, affording the corresponding ether in good yield. While not directly involving this compound, this demonstrates the feasibility of such transformations.

Phosphorylation and Phosphonate (B1237965) Formation

The electrophilic nature of the α-carbon in this compound makes it a suitable substrate for reactions with phosphorus nucleophiles, leading to the formation of phosphonates. The Michaelis-Arbuzov reaction is a classic method for forming a carbon-phosphorus bond. In this reaction, a trialkyl phosphite (B83602) attacks the α-carbon, displacing the bromide ion. The resulting intermediate then undergoes dealkylation, typically through attack by the displaced bromide ion on one of the phosphite ester alkyl groups, to yield the corresponding phosphonate ester.

A notable application of this reactivity is in the synthesis of complex molecules containing both amino acid and phosphonate moieties. For example, the synthesis of diethyl [{4-[(1H-benzo[d]imidazol-1-yl)methyl]-1H-1,2,3-triazol-1-yl}(benzamido) methyl] phosphonate has been reported, where a key step likely involves the reaction of a bromo-precursor with a phosphite.

Trialkyl PhosphiteSolventTemperature (°C)ProductYield (%)
Triethyl phosphiteToluene110Diethyl (benzamido(methyl)acetate)phosphonateNot specified
Trimethyl phosphiteNone100Dimethyl (benzamido(methyl)acetate)phosphonateNot specified

Cycloaddition Reactions

This compound and its derivatives can participate in cycloaddition reactions, providing access to various heterocyclic structures.

1,3-Dipolar Cycloadditions (e.g., Triazole Formation)

While this compound itself is not a 1,3-dipole, it can be converted into derivatives that are. For instance, substitution of the bromine with an azide (B81097) group would yield methyl azido(benzamido)acetate, a 1,3-dipole. This azide derivative can then undergo a Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This "click chemistry" approach is widely used for its high efficiency and regioselectivity, often catalyzed by copper(I) salts. The synthesis of a triazole-containing phosphonate with a benzamido group highlights the utility of this strategy in constructing complex, multifunctional molecules.

Stereoselective Cyclopropanation

The reaction of this compound with activated olefins in the presence of a suitable base can, in principle, lead to the formation of cyclopropane (B1198618) derivatives. This transformation would proceed via an in situ generated carbanion that acts as a nucleophile towards the olefin in a Michael-initiated ring-closure (MIRC) reaction. However, specific examples of stereoselective cyclopropanation reactions utilizing this compound are not well-documented in the literature. Related compounds, such as methyl bromoacetate, have been used in triphenylarsine-catalyzed one-pot procedures for the preparation of cis-cyclopropanes with electron-deficient olefins.

Hydrolysis and Derivatization Reactions

The ester and amide functionalities within this compound can be subjected to hydrolysis under acidic or basic conditions. Basic hydrolysis, or saponification, of the methyl ester group yields the corresponding carboxylate salt, which upon acidification provides the carboxylic acid. The benzamido group is generally more stable to hydrolysis than the ester, but can be cleaved under more forcing acidic or basic conditions to yield methyl 2-amino-2-bromoacetate and benzoic acid.

Further derivatization can be achieved by targeting the different reactive sites within the molecule. For instance, the bromine can be replaced by a wide range of nucleophiles, as discussed in section 3.1.1. The ester can be converted to other functional groups such as amides or can be reduced to an alcohol. The benzamido group can also be modified, for example, through reactions targeting the aromatic ring.

Mechanistic Elucidation of Reaction Pathways

The reactivity of this compound is intrinsically linked to its ability to generate a stabilized carbocationic intermediate upon departure of the bromide ion. Mechanistic investigations into analogous α-bromo N-acylamino esters have provided significant insights into the reaction pathways, which are predominantly believed to proceed through the formation of a highly reactive N-acyliminium ion. This section delves into the computational and experimental evidence that elucidates the transition states, key intermediates, and the kinetic and thermodynamic factors governing these transformations.

Transition State Analysis

Due to the transient nature of the intermediates and transition states involved in the reactions of this compound, computational methods, particularly Density Functional Theory (DFT), have been instrumental in modeling the reaction coordinates. While specific studies on this compound are not extensively available, research on analogous cyclic N-acyliminium ions offers a robust framework for understanding the transition state of nucleophilic addition, a key reaction pathway.

Studies involving DFT calculations on six-membered N-acyliminium ions have revealed the conformational preferences that dictate the stereochemical outcome of nucleophilic attack. nih.gov These calculations often focus on determining the relative energies of different conformations of the iminium ion and the transition states leading to various stereoisomeric products. For instance, the stability of pseudo-equatorial versus pseudo-axial conformations of substituents on the ring can significantly influence the trajectory of the incoming nucleophile. nih.gov

In the context of this compound, the initial step would be the heterolytic cleavage of the C-Br bond to form the N-acyliminium ion. The transition state for this process would involve significant charge separation, with the departing bromide ion becoming more negative and the carbon atom developing a positive charge, stabilized by the adjacent nitrogen and carbonyl group. Subsequent nucleophilic attack on the iminium ion would proceed through a transition state where the nucleophile approaches the planar iminium carbon. The facial selectivity of this attack, leading to specific stereoisomers, would be governed by the steric and electronic influences of the benzamido and methyl ester groups.

Table 1: Calculated Relative Gibbs Free Energies for N-Acyliminium Ion Conformations and Transition States (Illustrative Data Based on Analogous Systems nih.gov)
SpeciesConformation/Transition StateRelative Gibbs Free Energy (ΔG, kcal/mol)
N-Acyliminium IonPseudo-equatorial0.00
N-Acyliminium IonPseudo-axial+1.27
Transition State (Nucleophilic Attack)Approach to Pseudo-equatorial Conformer+8.5
Transition State (Nucleophilic Attack)Approach to Pseudo-axial Conformer+10.2

This interactive table is based on illustrative data from computational studies on analogous cyclic N-acyliminium ions and highlights the energetic differences between conformations and transition states. nih.gov

Identification of Reaction Intermediates (e.g., Iminium Species, Isothiourea Analogues)

The central reactive intermediate in the reactions of this compound is the N-acyliminium ion. This electrophilic species is generated by the departure of the bromide leaving group, a process that can be facilitated by Lewis acids or polar solvents. The stability of the N-acyliminium ion is a key factor in the reactivity of the parent compound. This stability arises from the delocalization of the positive charge onto the nitrogen atom of the amide group, as depicted by resonance structures.

Experimental evidence for the existence of N-acyliminium ions as intermediates comes from a variety of sources. Trapping experiments with a wide range of nucleophiles, including arenes, alkenes, and heteroatoms, have been successfully employed to demonstrate their formation. qub.ac.uk Spectroscopic techniques, such as low-temperature NMR, have also been used to directly observe and characterize certain stable N-acyliminium ions. nih.gov

In reactions involving sulfur-based nucleophiles, such as thiourea (B124793), the initial adduct can be an S-alkylated isothiourea analogue. This intermediate can then undergo further transformations, such as cyclization or rearrangement, depending on the reaction conditions and the structure of the reactants. The formation of such isothiourea analogues serves as further evidence for the electrophilic nature of the carbon atom bearing the bromine in the starting material.

Kinetic and Thermodynamic Considerations

The kinetics of reactions involving this compound are largely dictated by the rate-determining step, which is typically the formation of the N-acyliminium ion. This unimolecular dissociation (SN1-like) is influenced by several factors:

Solvent Polarity: Polar, protic solvents are expected to accelerate the reaction by stabilizing the resulting ions (the N-acyliminium cation and the bromide anion).

Lewis Acidity: The presence of a Lewis acid can coordinate to the bromine atom, facilitating its departure and thus increasing the reaction rate.

Temperature: As with most chemical reactions, an increase in temperature will lead to a higher reaction rate, consistent with the Arrhenius equation.

Studies on the dynamic kinetic resolution of related α-bromo amides in nucleophilic substitution reactions provide insights into the stereochemical aspects of these transformations. researchgate.net In such systems, the reversible formation of the planar N-acyliminium ion allows for epimerization at the α-carbon. The relative rates of nucleophilic attack on the two enantiomeric forms of the substrate (or the two faces of the iminium ion) determine the final diastereomeric or enantiomeric ratio of the product.

Table 2: Illustrative Kinetic Data for Nucleophilic Substitution on α-Bromo N-Acylamides (Based on Analogous Systems researchgate.net)
NucleophileSolventTemperature (°C)Relative Rate Constant (k_rel)Diastereomeric Ratio (dr)
DibenzylamineToluene251.090:10
L-Alanine methyl esterAcetonitrile250.785:15
ThiophenolDMF01.5Not Reported

This interactive table presents illustrative kinetic and stereochemical data from studies on analogous α-bromo N-acylamides to provide a comparative context for the reactivity of this compound. researchgate.net

The balance between kinetic and thermodynamic control can also be a crucial factor in determining the product distribution in reactions of N-acyliminium ions. researchgate.net Under certain conditions, a kinetically favored product may be formed initially, which can then rearrange to a more thermodynamically stable isomer if the reaction conditions allow for equilibration.

Applications of Methyl Benzamido Bromo Acetate in Diverse Synthetic Strategies

Construction of Heterocyclic Ring Systems

The bifunctional nature of Methyl benzamido(bromo)acetate, containing both an electrophilic carbon atom (attached to the bromine) and nucleophilic centers (after potential transformations), makes it a candidate for cyclization reactions to form heterocyclic structures. The following sections review its role in synthesizing specific classes of heterocycles.

Benzimidazole (B57391) Derivatives

Benzimidazoles are a crucial class of nitrogen-containing heterocycles found in many pharmaceutical agents. Their synthesis often involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent.

A review of the scientific literature indicates that while related α-halo esters are used in benzimidazole synthesis, direct application of this compound is not widely documented. However, a related synthetic strategy involves the preparation of Methyl 2-benzamido-2-(1H-benzimidazol-1-ylmethoxy)acetate. mdpi.com This synthesis does not use this compound directly but starts from the corresponding azide (B81097), Methyl α-azido glycinate (B8599266) N-benzoylated, which is prepared from Methyl α-bromo glycinate. mdpi.comarabjchem.org The reaction involves the O-alkylation of 1H-benzimidazol-1-ylmethanol with the azide precursor. mdpi.com This suggests a potential, albeit indirect, pathway where this compound could first be converted to its corresponding azide and then utilized in similar synthetic strategies.

Table 1: Status of this compound in Benzimidazole Synthesis

Synthetic Approach Use of this compound Research Findings
Condensation with o-phenylenediamine Not documented in reviewed literature Standard methods for benzimidazole synthesis exist, but specific use of this reactant is not found. jmpas.comnih.govacs.orggoogle.com

Thiazolidinone Frameworks

Thiazolidinones are five-membered sulfur-containing heterocycles, with the 4-thiazolidinone (B1220212) core being a common scaffold in medicinal chemistry. The most common synthesis is the Hantzsch reaction, which involves the condensation of an α-haloester with a thiourea (B124793) derivative.

Given its structure as an α-bromo ester, this compound is a theoretical candidate for the synthesis of 5-benzamido-substituted thiazolidinones. The reaction would involve nucleophilic attack by the sulfur of a thiourea on the carbon bearing the bromine, followed by intramolecular cyclization. While this reaction is chemically plausible, and numerous examples exist for simpler α-haloesters like ethyl bromoacetate (B1195939) and chloroacetyl chloride, specific studies employing this compound were not identified in the reviewed literature. dergipark.org.tramazonaws.comnih.govnih.gov One study noted the reaction of ethyl 6-(benzamido)-2-bromohexanoate with thiourea to form an iminothiazolidinone, demonstrating that the benzamido group is compatible with these reaction conditions, though the starting material is structurally different. kau.edu.saresearchgate.net

Table 2: Status of this compound in Thiazolidinone Synthesis

Synthetic Approach Use of this compound Research Findings

Triazole Scaffolds

Triazoles are five-membered heterocycles containing three nitrogen atoms. The 1,2,3-triazole ring, in particular, is often synthesized via the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

Research has shown the synthesis of triazole-containing amino esters using precursors derived from α-bromo esters. researchgate.net Specifically, Methyl 2-benzamido-2-(3-amino-1,2,4-triazol-1-yl) acetate (B1210297) has been synthesized. arabjchem.org The synthesis starts with the conversion of Methyl α-bromo glycinate to Methyl α-azido glycinate N-benzoylated. arabjchem.orgresearchgate.net This azide intermediate then undergoes a nucleophilic substitution reaction with 3-amino-1,2,4-triazole. researchgate.net This established two-step procedure from the closely related Methyl α-bromo glycinate strongly supports the applicability of this compound for the synthesis of N-substituted triazole scaffolds, where it would first be converted to the corresponding azide.

Table 3: Application of this compound Precursors in Triazole Synthesis

Product Precursor Reaction Type Key Findings

Synthesis of Coumarins and Cyclopropanes

Coumarins: These are benzopyran-2-one derivatives, a class of oxygen-containing heterocycles. Standard syntheses include the Pechmann, Perkin, Knoevenagel, and Wittig reactions, which generally involve the condensation of a phenol (B47542) with a carbonyl compound. nih.govresearchgate.netrasayanjournal.co.insciensage.info The structure of this compound does not make it a suitable partner for these classical coumarin (B35378) syntheses. While simpler molecules like ethyl bromoacetate can be used in a one-pot Wittig-type reaction with o-hydroxybenzaldehydes, no such application has been reported for this compound. ijcce.ac.ir

Cyclopropanes: The synthesis of cyclopropane (B1198618) rings can be achieved through various methods, including the reaction of carbenes or carbenoids with alkenes, or intramolecular cyclization of 1,3-dihalides. While α-bromo esters can be precursors for the formation of ylides or enolates that participate in cyclopropanation reactions, no specific instances of using this compound for this purpose were found in the reviewed literature. researchgate.netethz.chorganic-chemistry.orgutdallas.edu

Table 5: Status of this compound in Coumarin and Cyclopropane Synthesis

Heterocycle Synthetic Approach Use of this compound Research Findings
Coumarins Classical Condensations (Pechmann, etc.) Not documented The reactant is not a suitable precursor for these methods. nih.govajol.infounimi.it

Other Nitrogen- and Oxygen-Containing Heterocycles

The reactivity of this compound and its derivatives allows for the potential synthesis of other heterocyclic systems. For instance, in a study focused on synthesizing various α-heterocyclic α,α-diaminoesters, the precursor Methyl α-azido glycinate N-benzoylated was reacted with 2-amino-4-methylquinoline to yield Methyl 2-benzamido-2-(2-methylquinolin-4-ylamino) acetate, a quinoline (B57606) derivative. arabjchem.orgresearchgate.net This demonstrates that the core structure, once converted to an azide, can be coupled with various heterocyclic amines to generate more complex structures.

The synthesis of saturated oxygen heterocycles like tetrahydrofurans often involves intramolecular O-H insertion reactions of α-diazo compounds or other specialized cyclizations that are not directly applicable to this compound. nih.govchim.itpku.edu.cnacs.org

Table 6: Summary of Compound Names Mentioned

Compound Name
This compound
Benzimidazole
o-phenylenediamine
Methyl 2-benzamido-2-(1H-benzimidazol-1-ylmethoxy)acetate
Methyl α-azido glycinate N-benzoylated
Methyl α-bromo glycinate
1H-benzimidazol-1-ylmethanol
Thiazolidinone
4-thiazolidinone
Thiourea
Ethyl bromoacetate
Chloroacetyl chloride
Ethyl 6-(benzamido)-2-bromohexanoate
Iminothiazolidinone
Triazole
1,2,3-triazole
1,2,4-triazole
Azide
Alkyne
Methyl 2-benzamido-2-(3-amino-1,2,4-triazol-1-yl) acetate
3-amino-1,2,4-triazole
Diisopropylethylamine (DIEPA)
Isoxazole
Nitrile oxide
Hydroxylamine
1,3-dicarbonyl
Coumarin
Benzopyran-2-one
o-hydroxybenzaldehyde
Cyclopropane
Quinoline
Methyl 2-benzamido-2-(2-methylquinolin-4-ylamino) acetate
2-amino-4-methylquinoline

Asymmetric Synthesis and Stereocontrol

The generation of chiral molecules with specific three-dimensional arrangements is a cornerstone of modern synthetic chemistry. uwindsor.ca Asymmetric synthesis involves converting an achiral unit into a chiral one in a way that produces unequal amounts of stereoisomers. uwindsor.ca this compound is well-suited for such processes, enabling the controlled introduction of chirality at the α-carbon.

Enantioselective catalysis, particularly with small organic molecules (organocatalysis), has emerged as a powerful tool for asymmetric synthesis. caltech.edu Bifunctional organocatalysts, which contain both a Lewis basic site (like a tertiary amine) and a hydrogen-bond donor moiety (like a urea (B33335) or thiourea), are particularly effective. beilstein-journals.orgmdpi.com These catalysts can simultaneously activate both the nucleophile and the electrophile, organizing them in a chiral transition state to facilitate a stereoselective reaction. beilstein-journals.org

In the context of this compound, an organocatalytic approach could be envisioned for the enantioselective substitution of the bromide atom. For instance, a chiral bifunctional catalyst could bind to both the benzamido group of the acetate and an incoming nucleophile. This dual activation would not only accelerate the reaction but also shield one face of the molecule, forcing the nucleophile to attack from the less hindered side and yielding a product with high enantiomeric excess. Kinetic studies have highlighted the importance of acid co-catalysts in modulating the reactivity of catalyst complexes to improve enantioselectivities in organocatalytic reactions. caltech.edu The development of novel organocatalysts continues to expand the scope of these transformations, enabling reactions like the aza-Henry/lactamization cascade to produce complex chiral structures with excellent enantioselectivity (up to 98% ee). acs.org

Diastereoselective transformations aim to form one diastereomer of a product preferentially over others. When a molecule already contains a chiral center, it can influence the creation of a new stereocenter. This principle can be applied to derivatives of this compound where a chiral group is incorporated into the molecule.

For example, studies on the alkylation of chiral glycinate derivatives show that an existing chiral auxiliary can effectively control the stereochemical outcome. scielo.org.mx In the case of N-benzoyl glycinate containing a chiral α-phenylethyl group, alkylation of its lithium enolate proceeds with modest but consistent diastereoselectivity. scielo.org.mx The chiral auxiliary forces the enolate to adopt a preferred conformation where one face is sterically shielded, directing the incoming electrophile to the opposite face. scielo.org.mx This strategy favors the formation of the "like" stereoisomer. scielo.org.mx Although the addition of DMPU did not improve the diastereomeric excess in these specific cases, it demonstrates the principle of substrate-controlled diastereoselectivity. scielo.org.mx

Table 1: Diastereoselective Alkylation of a Chiral N-Benzoyl Glycinate Analogue This table is based on data for the alkylation of a related chiral N-benzoyl glycinate and is presented here to illustrate the principle of diastereoselective transformation.

EntryAlkylating AgentDiastereomeric Ratio (dr)
1Benzyl bromide78:22
2Methyl iodide71:29
3Ethyl iodide75:25
4Propyl iodide75:25
5Allyl bromide78:22
Data derived from studies on ethyl N-benzoyl-N-((S)-1-phenylethyl)glycinate. scielo.org.mx

A widely used strategy in asymmetric synthesis involves the temporary attachment of a chiral auxiliary to an achiral substrate. du.ac.inuct.ac.za This auxiliary directs a subsequent stereoselective reaction and is later removed, yielding an enantiomerically enriched product. du.ac.in This approach could be applied to synthesize chiral α-amino acids from this compound.

The process would involve first synthesizing a chiral ester of benzamido(bromo)acetic acid using a chiral alcohol, such as (−)-8-phenylmenthol. nih.gov The resulting diastereomeric esters could then be separated or, more commonly, the chiral auxiliary would direct the substitution of the bromide with a chosen nucleophile. Studies on related systems have shown high diastereofacial bias; for example, the dianion derived from N-benzoyl alanine (B10760859) with a (−)-8-phenylmenthyl auxiliary consistently gives diastereomeric ratios of 89:11 to 94:6 in alkylations. nih.gov After the stereocenter is set, the auxiliary can be cleaved and recovered for reuse. nih.gov Similarly, lactamides derived from (S)-lactic acid have been used as chiral auxiliaries in the dynamic kinetic resolution of α-bromoesters, achieving high diastereoselectivity in substitution reactions. researchgate.net

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryReaction TypeTypical StereoselectivityReference
(−)-8-PhenylmentholAlkylation of Alanine Dianion89:11 to 94:6 dr nih.gov
(S)-4-BenzyloxazolidinoneAldol Reaction>94% de ntu.edu.sg
(S)-α-PhenylethylamineAlkylation of Glycinate78:22 dr scielo.org.mx
(S)-LactamideNucleophilic Substitution (DKR)88:12 dr researchgate.net

Absolute asymmetric synthesis refers to the creation of enantiomerically enriched products from achiral precursors without the use of any chiral reagents, catalysts, or auxiliaries. researchgate.net One of the most fascinating approaches in this field involves the use of enantiopure chiral crystals as the source of chirality. researchgate.net Reactions can occur in the solid state or at a solid-solution interface, where the chiral environment of the crystal lattice dictates the stereochemical outcome of the reaction. researchgate.net

For example, the kinetic resolution of racemic amines has been achieved using a powdered enantiopure chiral crystal as the sole source of chirality. researchgate.net In a hypothetical application involving this compound, one could imagine a reaction where an achiral nucleophile reacts with a solid, crystalline form of an achiral precursor in a chiral crystal lattice. The fixed, asymmetric environment of the crystal could force the reaction to proceed stereoselectively, leading to an enantiomerically enriched product. While challenging, this method offers profound insights into the origins of homochirality. researchgate.net

Role as a Key Intermediate in Complex Molecule Synthesis

This compound is an excellent precursor for the synthesis of α-amino acid derivatives, particularly non-natural or custom-designed amino acids. rsc.orglibretexts.org The α-bromo group is a versatile handle, acting as a good leaving group in nucleophilic substitution (SN2) reactions. libretexts.org This allows for the introduction of a wide variety of side chains (R-groups) by reacting the compound with different nucleophiles. The benzamido group serves as a stable protecting group for the nitrogen atom throughout these transformations.

The synthesis typically involves the reaction of this compound with a nucleophile (Nu:⁻), which displaces the bromide to form a new carbon-nucleophile bond. Subsequent hydrolysis of the ester and deprotection of the amide group yields the desired α-amino acid. This methodology provides access to a vast array of amino acids that are not available from natural sources but are valuable in medicinal chemistry and materials science. For instance, N-benzoylated methyl α-bromo glycinate has been used to N-alkylate other amino acids and amines to generate novel α,α-diamino acid derivatives. researchgate.net Similarly, methyl bromoacetate is a common starting material for preparing N-substituted glycine (B1666218) derivatives by reaction with amines like p-anisidine. jst.go.jp

Table 3: Synthesis of α-Amino Acid Derivatives from this compound This table illustrates the potential synthetic utility of this compound based on the known reactivity of α-halo esters.

Nucleophile (Nu:⁻)Reagent ExampleResulting α-SubstituentClass of Amino Acid Derivative
AmineBenzylamine-CH₂-NH-Phα,β-Diamino Acid
ThiolateSodium thiophenoxide-S-PhS-Aryl Cysteine
EnolateSodium diethyl malonate-CH(COOEt)₂Glutamic Acid Analogue
OrganocuprateLithium diphenylcuprate-PhPhenylglycine
AzideSodium azide-N₃α-Azido Acid

Building Block for Peptidomimetics

The design and synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with enhanced metabolic stability and bioavailability, heavily rely on the incorporation of non-proteinogenic amino acids. nih.govresearchgate.netrsc.org These unnatural building blocks allow for the introduction of diverse chemical functionalities and conformational constraints. Within this context, α-functionalized glycine derivatives serve as powerful and versatile synthons. This compound, an N-protected α-bromo glycine methyl ester, is a key electrophilic building block for constructing complex peptide mimics. hud.ac.uk

The utility of this compound stems from the high reactivity of its α-bromo group, which acts as an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide array of side chains at the α-carbon, leading to the creation of novel and structurally diverse α-amino acid derivatives. The benzamido group serves as a stable protecting group for the nitrogen atom throughout these transformations, while the methyl ester protects the C-terminus.

Detailed Research Findings

Research has demonstrated the significant potential of N-benzoyl α-substituted glycine esters in synthetic chemistry. While many studies utilize the more stable corresponding α-azido derivative (methyl 2-azido-2-benzamidoacetate) for convenience and safety, it is explicitly noted that the precursor, this compound, can also be used and provides satisfactory results in these transformations. arabjchem.orgijsr.net The α-azido compound is typically prepared from the α-bromo compound via substitution with sodium azide. arabjchem.orgijsr.net

The primary application of this building block is in nucleophilic substitution reactions where the bromide is displaced by various nucleophiles. This strategy has been successfully employed to synthesize novel racemic α-heterocyclic and α-substituted amino esters, which are valuable components for peptidomimetic scaffolds. arabjchem.orgmdpi.com For instance, the reaction with alcohol or amine nucleophiles, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), yields products with new C-O or C-N bonds at the α-position. ijsr.netmdpi.com These reactions effectively transform a simple glycine backbone into a complex, non-natural amino acid residue ready for incorporation into a larger molecule.

The following interactive table summarizes the types of nucleophilic substitution reactions that have been successfully performed on the analogous N-benzoylated α-azido glycinate, which are indicative of the reactivity of this compound.

Nucleophile TypeSpecific NucleophileResulting α-SubstituentProduct ClassReference
Alcohol1H-Benzimidazol-1-ylmethanol-O-CH₂(1H-benzimidazol-1-yl)α-Heterocyclic α-Carboxylic Amino Ester mdpi.com
AlcoholPhenol-O-Phα-Phenoxy Amino Ester ijsr.net
Amine3-Amino-1,2,4-triazole-NH-(3-amino-1,2,4-triazol-1-yl)α,α-Diaminoester arabjchem.org
AmineTetrahydrofurfurylamine-NH-CH₂(tetrahydrofuran-2-yl)α-Substituted Amino Ester arabjchem.org
Amine4-Amino-2-methylquinoline-NH-(2-methylquinolin-4-yl)α,α-Diaminoester arabjchem.org

Beyond nucleophilic substitutions, research has also explored the use of this compound in radical reactions. Specifically, its reaction with 2-functionalised allyl stannane (B1208499) reagents under radical conditions provides an effective pathway to α-alkylated glycine derivatives through C-C bond formation. hud.ac.uk This further broadens the synthetic utility of the compound, allowing for the creation of amino acids with sterically demanding or functionally complex alkyl side chains that are often difficult to synthesize via other methods.

Spectroscopic and Structural Characterization of Methyl Benzamido Bromo Acetate

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For Methyl benzamido(bromo)acetate (C₁₀H₁₀BrNO₃), HRMS would be able to confirm its elemental composition. A key feature in the mass spectrum would be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum would appear as a pair of peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). This characteristic isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules, allowing for the analysis of the intact molecule with minimal fragmentation. researchgate.netresearchgate.net For this compound, ESI-MS would likely show the protonated molecule [M+H]⁺ as the base peak. Depending on the conditions, adducts with sodium [M+Na]⁺ or other cations might also be observed.

By inducing fragmentation within the mass spectrometer (tandem mass spectrometry or MS/MS), the structure of the molecule can be further investigated. Expected fragmentation pathways for the [M+H]⁺ ion of this compound would include:

Loss of the methoxy group (-OCH₃) from the ester.

Cleavage of the amide bond, leading to a benzoyl cation or a fragment corresponding to the bromo-amino-acetate portion.

Loss of HBr from the protonated molecule.

The analysis of these fragment ions would provide conclusive evidence for the structure of this compound.

Computational and Theoretical Studies on Methyl Benzamido Bromo Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic and structural properties of organic molecules.

A fundamental computational step is geometry optimization, which locates the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. qcware.comnsf.gov For Methyl benzamido(bromo)acetate, this process would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles that define its preferred conformation. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are commonly employed for this purpose. acs.org

Once the optimized geometry is obtained, an electronic structure analysis can be performed. This includes examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO region indicating sites susceptible to electrophilic attack and the LUMO region indicating sites for nucleophilic attack.

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which correspond to likely sites for electrophilic and nucleophilic interactions, respectively. mdpi.comtandfonline.com

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT)

This table represents the type of data that would be generated from a DFT geometry optimization. The values are placeholders.

ParameterAtom(s) InvolvedCalculated Value
Bond Length C=O (amide)~1.23 Å
C-N (amide)~1.35 Å
C-Br~1.90 Å
C=O (ester)~1.21 Å
C-O (ester)~1.34 Å
Bond Angle O=C-N (amide)~122°
C-N-C~125°
C-C-Br~119°
Dihedral Angle Phenyl-Amide Plane~30-40°

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. researchgate.net

Electronic Chemical Potential (μ): The escaping tendency of electrons, calculated as -(I + A) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge, calculated as μ² / (2η). mdpi.comresearchgate.net

These values help classify this compound on a scale of reactivity, predicting whether it will generally act as an electrophile or nucleophile in reactions. researchgate.netresearchgate.net

Table 2: Illustrative Global Reactivity Descriptors for this compound (DFT)

This table shows representative descriptors that would be calculated. The values are for illustrative purposes only.

DescriptorSymbolFormulaIllustrative Value (eV)
HOMO Energy EHOMO--9.15
LUMO Energy ELUMO--1.25
Ionization Potential I-EHOMO9.15
Electron Affinity A-ELUMO1.25
Chemical Hardness η(I - A) / 23.95
Electrophilicity Index ωμ² / (2η)3.32

DFT calculations are instrumental in determining the thermochemical properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy. wikipedia.org These calculations often require a vibrational frequency analysis, which also serves to confirm that an optimized structure is a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency). nsf.gov

For studying reaction kinetics, DFT is used to map the potential energy surface of a reaction. By locating the structures of transition states and intermediates, one can calculate activation energies and reaction enthalpies. This provides a detailed, step-by-step understanding of a proposed reaction mechanism. researchgate.netacs.org

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting atoms, MD can reveal the conformational flexibility of this compound. Such simulations are particularly valuable for understanding its behavior in different environments, such as in various solvents or in the presence of a biological macromolecule like an enzyme. nih.govresearchgate.net Key insights from MD simulations include identifying stable conformations, observing rotational barriers of single bonds, and analyzing intermolecular interactions like hydrogen bonding.

Advanced Quantum Chemical Methods (e.g., CBS-QB3)

For highly accurate energy calculations, especially for thermochemical data, advanced composite methods are employed. wikipedia.org The Complete Basis Set (CBS) methods, such as CBS-QB3, are a family of multi-step procedures that combine results from different levels of theory and basis sets to extrapolate to the theoretical complete basis set limit. wikipedia.orggaussian.com

CBS-QB3 is known for yielding thermodynamic data, such as enthalpies of formation, with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values). wikipedia.org However, these methods are computationally demanding and are generally used for single-point energy calculations on geometries optimized at a lower level of theory (like DFT). While powerful, some studies have noted that CBS-QB3 can show limitations for certain systems, such as in the characterization of transition states. researchgate.net

Theoretical Mechanistic Investigations

A primary application of computational chemistry is the elucidation of reaction mechanisms. For this compound, theoretical investigations could explore its reactivity in various transformations. For example, studies could model nucleophilic substitution at the α-carbon, hydrolysis of the ester group, or reactions involving the benzamido moiety.

These investigations typically use DFT to map the entire reaction coordinate. researchgate.netacs.org By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed mechanism can be constructed. acs.org This allows researchers to determine the most likely reaction pathway by identifying the one with the lowest activation energy barriers, providing insights that can be difficult to obtain experimentally. researchgate.netacs.org

Despite a thorough search of scientific literature, specific computational and theoretical studies detailing the conformational analysis and Natural Bond Orbital (NBO) analysis for the chemical compound “this compound” could not be located.

While computational studies, including Density Functional Theory (DFT), are commonly employed to investigate the structural and electronic properties of molecules, it appears that "this compound" has not been the specific subject of such published research.

General methodologies for these types of analyses are well-established in the field of computational chemistry:

Conformational Analysis typically involves mapping the potential energy surface of a molecule by systematically rotating its flexible dihedral angles. This process identifies the most stable low-energy conformers and the energy barriers between them. Such studies provide critical insights into the three-dimensional shapes a molecule is likely to adopt.

Natural Bond Orbital (NBO) Analysis is a method used to study charge distribution, orbital interactions, and the nature of chemical bonds within a molecule. chemrxiv.orgnih.gov It provides a localized, Lewis-like picture of bonding and allows for the quantitative analysis of hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity. nih.govresearchgate.net The analysis examines donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, with the stabilization energy (E(2)) quantifying the strength of these interactions. researchgate.net

Although research exists for structurally related compounds such as other benzamide (B126) derivatives or haloacetates, directly extrapolating this data to "this compound" would be scientifically unsound. nih.govrsc.orgacs.orgresearchgate.net The unique combination of the benzamido, bromo, and methyl acetate (B1210297) moieties would result in a distinct conformational landscape and electronic structure.

Therefore, without dedicated computational studies on "this compound," the specific data required for the outlined sections 6.4.1 and 6.4.2, including data tables and detailed research findings, is not available in the public scientific domain.

Green Chemistry Principles in the Synthesis and Transformation of Methyl Benzamido Bromo Acetate

Development of Environmentally Benign Synthetic Pathways

The development of environmentally benign synthetic pathways for compounds like methyl benzamido(bromo)acetate focuses on minimizing hazardous substances and maximizing reaction efficiency. kahedu.edu.inrsc.org One-pot syntheses and multi-component reactions are key strategies in this endeavor, as they reduce the need for intermediate separation and purification steps, thereby minimizing solvent use and waste generation. researchgate.net

For instance, a one-pot, three-component reaction for the synthesis of related benzamide (B126) derivatives has been reported, showcasing a greener approach. researchgate.net Similarly, the synthesis of 2-fluoro-N-methyl-4-nitrobenzamide has been achieved through column chromatography purification, indicating a move towards cleaner production methods. derpharmachemica.com The synthesis of various benzamides has also been explored under solvent-free conditions, further highlighting the shift towards more environmentally friendly processes. researchgate.net

Research into the synthesis of isoxazoles has highlighted the use of Oxone, a stable, water-soluble, and non-toxic oxidizing agent, in an aqueous medium, providing a greener alternative to traditional methods. rsc.org Additionally, the development of a green synthetic method for tert-butyl bromoacetate (B1195939) emphasizes high yield, low cost, and minimal waste generation, principles that are directly applicable to the synthesis of similar compounds. google.com

Utilization of Sustainable Solvents or Solvent-Free Conditions

The selection of solvents plays a crucial role in the environmental impact of a chemical process. Traditional solvents like DMF, DMAc, NMP, and various chlorinated hydrocarbons are being replaced with greener alternatives due to their toxicity and environmental persistence. whiterose.ac.uk Water, ethyl acetate (B1210297), and bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are considered more sustainable options. whiterose.ac.ukethernet.edu.et

Solvent-free reaction conditions represent an ideal scenario in green chemistry, eliminating solvent-related waste and hazards entirely. science.gov Several studies have demonstrated the feasibility of solvent-free synthesis for related compounds. For example, the synthesis of 4-bromo-N-(4-methylbenzyl)benzamide has been successfully carried out under solvent-free conditions. chemicalbook.com Similarly, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved using a recyclable polymeric catalyst under solvent-free conditions, offering high yields and easy product work-up. researchgate.net The synthesis of various benzamides has also been achieved without the use of solvents, highlighting the broad applicability of this approach. researchgate.net

Ionic liquids are also being explored as green and recyclable catalysts and solvents. thieme-connect.de For instance, pyrrolidinium (B1226570) acetate has been used as a catalyst for the synthesis of benzimidazoles and benzothiazoles under solvent-free conditions at room temperature. thieme-connect.de

Table 1: Comparison of Solvents in Chemical Synthesis

Solvent Class Examples Green Chemistry Considerations
Conventional Solvents DMF, DMAc, NMP, Chloroform, Benzene, Hexane Often toxic, environmentally persistent, and their use is increasingly restricted. whiterose.ac.uk
Greener Alternatives Water, Ethyl Acetate, 2-MeTHF, Toluene Generally less toxic, biodegradable, and derived from renewable resources in some cases. whiterose.ac.ukethernet.edu.et
Ionic Liquids Pyrrolidinium Acetate Can act as both solvent and catalyst, often recyclable, but cost can be a factor. thieme-connect.de

| Solvent-Free | Not Applicable | Eliminates solvent waste and hazards, representing an ideal green chemistry approach. researchgate.netscience.govchemicalbook.comresearchgate.net |

Application of Energy-Efficient Methodologies (e.g., Microwave-Assisted Synthesis)

Microwave-assisted synthesis has emerged as a significant energy-efficient methodology in organic synthesis. ajrconline.org This technique can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer side products compared to conventional heating methods. ajrconline.orgnih.gov

The application of microwave irradiation has been successfully demonstrated in the synthesis of various heterocyclic compounds and intermediates. For example, the synthesis of an important intermediate of Benazepril was achieved with a significant reduction in reaction time using microwave assistance compared to conventional thermal methods. nih.gov Similarly, the synthesis of 2-naphthamide (B1196476) derivatives was performed using a microwave synthesizer, resulting in high yields and reduced reaction times. acs.org

Microwave-assisted esterification has also been shown to be more effective and efficient than conventional methods for producing methyl acetate. uctm.edu The synthesis of Schiff bases, a versatile class of organic compounds, has also been accelerated using microwave irradiation. researchgate.net These examples underscore the potential of microwave-assisted synthesis to make the production of compounds like this compound more energy-efficient and environmentally friendly. ajrconline.orgat.ua

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Often longer (hours) ajrconline.orgnih.gov Significantly shorter (minutes) ajrconline.orgnih.gov
Energy Consumption Generally higher More energy-efficient uctm.edu
Product Yield Variable, can be lower Often higher yields nih.govacs.org
Side Reactions More prone to side product formation Cleaner reactions with fewer byproducts ajrconline.org

| Applicability | Wide range of reactions | Growing applications in various syntheses nih.govacs.orguctm.eduresearchgate.net |

Implementation of Recyclable Catalytic Systems

The use of recyclable catalysts is a cornerstone of green chemistry, as it reduces waste and the need for often expensive and toxic catalytic materials. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by filtration and reused multiple times without significant loss of activity. researchgate.netrsc.org

Several types of recyclable catalysts have been developed for reactions relevant to the synthesis of this compound and its derivatives. For instance, SiO2 coated on magnetic CoFe2O4 nanoparticles has been used as a recyclable catalyst for the synthesis of amides. chemicalbook.com Clay-based catalysts, such as bentonite (B74815) and montmorillonite, are also gaining attention due to their low cost, high surface area, and ion-exchange capacity, making them suitable for various organic transformations, including C-N bond formation. rsc.org

Polymer-supported catalysts, such as a reusable polymeric catalyst for the synthesis of tetrasubstituted imidazoles, offer high yields and easy work-up. researchgate.net Similarly, a recyclable polymer-supported DMAP catalyst has been developed for the cascade synthesis of α-pyrones. acs.org The development of a heterogeneous, bifunctional catalyst for the production of acetic anhydride (B1165640) from methyl acetate also highlights the potential for recyclable catalytic systems in related industrial processes. osti.gov Furthermore, aluminatesulfonic acid nanoparticles have been shown to be a recoverable catalyst for the synthesis of amidoalkyl naphthols. academie-sciences.fr The Goldberg reaction for the synthesis of 2-alkyl(aryl)aminopyridines has also been shown to be effective with a recyclable copper catalyst. nih.gov

Table 3: Examples of Recyclable Catalysts

Catalyst Type Example Application Reusability
Magnetic Nanoparticles SiO2 coated CoFe2O4 Amide synthesis chemicalbook.com Easily separated by a magnet and reused. chemicalbook.com
Clay-Based Catalysts Bentonite, Montmorillonite C-N bond formation rsc.org Can be filtered and reused. rsc.org
Polymer-Supported Poly(AMPS-co-AA) Synthesis of tetrasubstituted imidazoles researchgate.net Reusable for multiple cycles. researchgate.net
Heterogeneous Bifunctional Polymer with phosphine (B1218219) groups Acetic anhydride production osti.gov Can be recycled without loss of activity. osti.gov
Nanoparticles Aluminatesulfonic acid Synthesis of amidoalkyl naphthols academie-sciences.fr Recoverable and reusable. academie-sciences.fr

| Copper-Based | CuI/phenanthroline | Goldberg Reaction nih.gov | Potential for recycling in flow chemistry. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl benzamido(bromo)acetate with high purity for research purposes?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves coupling a benzamide derivative with methyl bromoacetate (a precursor with well-documented reactivity, as seen in bromoester-based syntheses ). For example, condensation reactions using α-bromo esters (e.g., methyl α-bromo-2-chlorophenyl acetate) with amines or amides, as demonstrated in clopidogrel synthesis , can be adapted. Optimize reaction conditions (e.g., anhydrous solvents, controlled temperatures) to minimize hydrolysis of the bromoacetate moiety . Purification via column chromatography or recrystallization is recommended, with purity confirmed by HPLC (>98%) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Employ a multi-technique approach:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to verify the benzamido and bromoacetate groups. Compare peaks to reference spectra of structurally similar bromoesters (e.g., benzyl 2-bromoacetate ).
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ or [M+Na]+^+ ions).
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm, referencing retention times against standards .

Q. What are the critical storage and handling protocols for this compound in laboratory settings?

  • Methodological Answer : Store the compound in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent moisture-induced hydrolysis or bromine displacement. Avoid prolonged exposure to light, as bromoesters are prone to photodegradation . For handling, use gloves and fume hoods due to potential lachrymatory effects, as noted in safety data for methyl 2-bromo-2-(4-bromophenyl)acetate .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bromoacetate group acts as an electrophilic site, facilitating SN2S_N2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the benzamido group may influence reaction rates. Kinetic studies (e.g., monitoring by 1^1H NMR) can quantify activation parameters. Computational modeling (DFT) can predict transition states and regioselectivity, as applied in analogous ester systems .

Q. How can computational chemistry methods (e.g., DFT) predict the stability and regioselectivity of this compound under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure, bond dissociation energies, and reaction pathways. For example, simulate hydrolysis pathways to identify vulnerable bonds or predict regioselectivity in cross-coupling reactions . Compare results with experimental data (e.g., NMR kinetics) to validate models.

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers) or polymorphism. Use variable-temperature NMR to resolve splitting ambiguities caused by slow conformational exchange. Single-crystal X-ray diffraction (SCXRD) can definitively assign structures, as demonstrated for brominated benzoic acid derivatives . Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.